molecular formula C20H20N6O2 B2795411 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 899950-28-8

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2795411
CAS No.: 899950-28-8
M. Wt: 376.42
InChI Key: UHMLQWIPSYONBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine (hereafter referred to as the target compound) is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. Its structure includes a 4-ethoxyphenyl substituent on the oxadiazole moiety and a 4-ethylphenyl group on the triazole ring. This dual-heterocyclic architecture is designed to enhance bioactivity, particularly in medicinal chemistry applications such as antimicrobial, antitumor, or antiproliferative agents .

The compound’s design leverages the pharmacophoric properties of both triazoles (known for hydrogen bonding and metabolic stability) and oxadiazoles (valued for their electron-withdrawing effects and π-stacking capabilities). However, its functional profile is critically influenced by substituent variations, which this analysis will explore in comparison to structurally related analogues.

Properties

IUPAC Name

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-3-13-5-9-15(10-6-13)26-18(21)17(23-25-26)20-22-19(24-28-20)14-7-11-16(12-8-14)27-4-2/h5-12H,3-4,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMLQWIPSYONBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of oxadiazole and triazole rings. Its molecular formula is C21H24N6O2C_{21}H_{24}N_{6}O_{2} with a molecular weight of approximately 396.46 g/mol.

Structural Representation

The structural formula can be represented as follows:

C21H24N6O2\text{C}_{21}\text{H}_{24}\text{N}_{6}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby modulating various biological processes.
  • Receptor Binding : It may bind to receptors that mediate cellular responses to hormones or neurotransmitters.
  • Antioxidant Activity : The presence of phenolic structures in the compound suggests potential antioxidant properties, which can protect cells from oxidative stress.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that similar oxadiazole and triazole derivatives possess significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against bacteria and fungi. Preliminary results suggest that it may inhibit the growth of specific pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Screening

A study published in ACS Omega highlighted the synthesis and biological evaluation of oxadiazole derivatives, including compounds structurally related to our target compound. These derivatives were screened against several cancer cell lines (e.g., MCF-7 and HeLa) and exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

Research conducted on related triazole compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell wall synthesis .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Synthesis of Triazole Moiety : The triazole ring can be formed via a click chemistry approach using azides and alkynes under copper-catalyzed conditions.
  • Final Coupling Reactions : The final product is obtained by coupling the synthesized oxadiazole with the triazole structure.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerCytotoxicity against MCF-7 cells
AntimicrobialInhibition of E. coli growth
Anti-inflammatoryReduction in cytokine levels

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine have shown selective inhibition against various cancer cell lines at nanomolar concentrations. In vitro evaluations demonstrated promising results against pancreatic ductal adenocarcinoma and melanoma cell lines under both normoxic and hypoxic conditions .

Carbonic Anhydrase Inhibition

The compound has been tested for its ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Some derivatives have shown potent inhibitory activity against specific isoforms (hCA IX and hCA II), with K_i values in the low nanomolar range . This suggests potential applications in treating conditions such as glaucoma and certain types of cancer where CA activity is dysregulated.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research has indicated that compounds with similar structures can exhibit significant antibacterial effects against a range of pathogens. The presence of the oxadiazole ring enhances the lipophilicity and membrane permeability of these compounds, contributing to their efficacy against bacterial strains .

Case Study 1: Inhibition of Histone Deacetylases (HDACs)

Analogous compounds have been evaluated for their ability to inhibit HDACs, which play a crucial role in cancer progression by regulating gene expression. Some derivatives showed IC_50 values comparable to known HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid), indicating their potential as therapeutic agents in cancer treatment .

Case Study 2: Development of Antiviral Agents

Compounds based on the triazole scaffold have been explored for antiviral activity against various viruses including HIV and HCV (Hepatitis C Virus). The structural modifications that enhance binding affinity to viral targets are crucial for developing effective antiviral drugs .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s activity and physicochemical properties are contextualized by comparing it to analogues with modifications to the triazole, oxadiazole, or aryl substituents. Key examples include:

Table 1: Structural and Functional Comparison of Analogues
Compound ID / Reference Key Structural Features Molecular Formula Bioactivity Notes Source Evidence
Target Compound 4-Ethylphenyl (triazole), 4-ethoxyphenyl (oxadiazole) C20H20N6O2* Hypothesized antiproliferative/antimicrobial N/A
E595-0525 3,5-Dimethylphenyl (triazole), 4-ethoxyphenyl (oxadiazole) C20H20N6O2 Screening compound for kinase inhibition [6]
E595-0517 3-Chlorophenyl (triazole), 4-ethoxyphenyl (oxadiazole) C18H15ClN6O2 Unknown; halogen enhances electrophilicity [7]
BG15894 4-Ethoxyphenyl (triazole), pyridin-4-yl (oxadiazole) C17H15N7O2 Potential CNS activity due to pyridine [14]
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 4-Methoxyphenyl (oxadiazole), 4-ethoxyphenyl (triazole) C18H17N6O3 Improved solubility vs. target compound [1]
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole (triazole), 2-nitrophenyl (triazole) C15H10N6OS Antiproliferative activity (IC50 < 10 µM) [2]

Notes:

  • Halogen vs.
  • Oxadiazole Modifications : Replacing 4-ethoxyphenyl with pyridinyl (BG15894) introduces nitrogen-based hydrogen bonding, likely altering target selectivity .
  • Methoxy vs. Ethoxy : The methoxy analogue shows higher polarity, suggesting better aqueous solubility but reduced membrane permeability compared to the ethoxy-substituted target compound.

Crystallographic and Computational Data

  • Planarity and Stacking : The 3-phenyl-1,2,4-triazol-5-amine tautomer exhibits near-planar geometry (dihedral angle = 2.3°), facilitating π-π interactions. The target compound’s ethyl group may induce steric hindrance, reducing stacking efficiency .
  • Solubility Predictions : LogP values for the target compound (estimated 3.2) are higher than the methoxy analogue (LogP ~2.8), aligning with its increased lipophilicity .

Q & A

Q. What are the standard synthetic routes for preparing this triazole-oxadiazole hybrid compound?

The synthesis typically involves sequential cycloaddition and cyclocondensation reactions. For analogous compounds, the Huisgen cycloaddition (click chemistry) is used to form the triazole core, followed by oxadiazole ring formation via cyclocondensation of amidoximes with carboxylic acid derivatives under reflux in anhydrous solvents (e.g., DMF or THF) . Key steps include:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 60–80°C.
  • Oxadiazole synthesis : Reaction of nitrile intermediates with hydroxylamine, followed by acid-mediated cyclization. Yields are optimized by controlling stoichiometry, catalyst load (e.g., CuI for CuAAC), and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural validation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments. For example, triazole protons resonate at δ 7.5–8.5 ppm, while oxadiazole carbons appear at ~165–170 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for related triazole-oxadiazole structures .

Q. How is the biological activity of this compound evaluated in preclinical studies?

Standard assays include:

  • Anticancer activity : MTT assay against cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
  • Antimicrobial screening : Broth microdilution to assess MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) using recombinant proteins .

Q. What physicochemical properties are critical for its drug-likeness?

Key parameters and methods:

  • Solubility : Shake-flask method with HPLC quantification in buffers (pH 1–7.4) .
  • LogP : Reverse-phase HPLC to determine octanol-water partition coefficients.
  • Stability : Forced degradation studies under acidic/alkaline, oxidative, and UV light conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

  • DoE (Design of Experiments) : Varying temperature, solvent polarity, and catalyst concentration. For example, CuAAC efficiency increases with CuI (10 mol%) in t-BuOH/H₂O .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours for cyclocondensation) .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Analog synthesis : Modifying substituents (e.g., replacing ethoxy with methoxy or halogens) .
  • Pharmacophore mapping : Overlaying active/inactive analogs using software like Schrödinger’s Phase .
  • 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with bioactivity .

Q. How are molecular targets identified for this compound?

Target deconvolution employs:

  • Affinity chromatography : Immobilizing the compound on Sepharose beads to pull down binding proteins .
  • DARTS (Drug Affinity Responsive Target Stability) : Proteolytic resistance of target proteins upon ligand binding .
  • Kinome profiling : Screening against kinase panels (e.g., DiscoverX KINOMEscan) .

Q. What computational methods predict binding modes and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Glide to simulate interactions with targets (e.g., EGFR or tubulin) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • ADMET prediction : SwissADME or pkCSM to forecast absorption, metabolism, and toxicity .

Q. How are contradictions in biological data resolved across studies?

Discrepancies (e.g., varying IC₅₀ values) are addressed by:

  • Meta-analysis : Pooling data from multiple studies to identify trends (e.g., substituent effects on potency) .
  • Assay standardization : Validating protocols with positive controls (e.g., doxorubicin for cytotoxicity).
  • Cellular context : Testing across diverse cell lines to account for genetic/phenotypic heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.